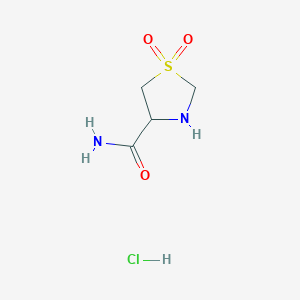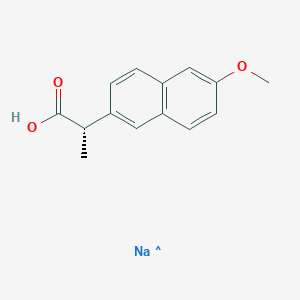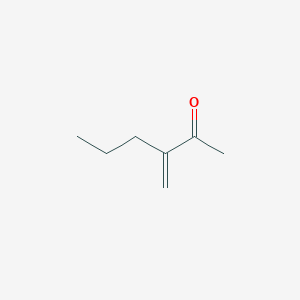![molecular formula C10H14N2O2 B8655996 4-[(4-methylpyridin-2-yl)amino]butanoic acid](/img/structure/B8655996.png)
4-[(4-methylpyridin-2-yl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-methylpyridin-2-yl)amino]butanoic acid is an organic compound with the molecular formula C10H14N2O2 It is a derivative of butyric acid, where the butyric acid moiety is linked to a 4-methylpyridin-2-ylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methylpyridin-2-yl)amino]butanoic acid typically involves the reaction of 4-methylpyridin-2-amine with butyric acid or its derivatives. One common method is the condensation reaction between 4-methylpyridin-2-amine and butyric anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-[(4-methylpyridin-2-yl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
4-[(4-methylpyridin-2-yl)amino]butanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(4-methylpyridin-2-yl)amino]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-[(4-methylpyridin-2-yl)amino]butanoic acid: Unique due to the presence of both a butyric acid moiety and a 4-methylpyridin-2-ylamino group.
Pyrrolone and Pyrrolidinone Derivatives: These compounds also contain nitrogen heterocycles and exhibit diverse biological activities.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of butyric acid and pyridine derivatives. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-[(4-methylpyridin-2-yl)amino]butanoic acid |
InChI |
InChI=1S/C10H14N2O2/c1-8-4-6-12-9(7-8)11-5-2-3-10(13)14/h4,6-7H,2-3,5H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
CDXISMUODPNZQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


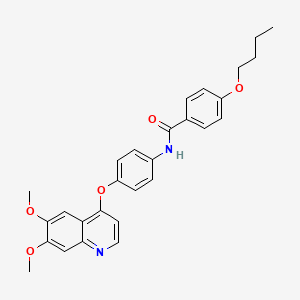
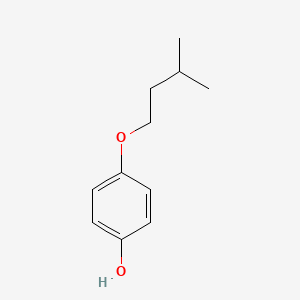
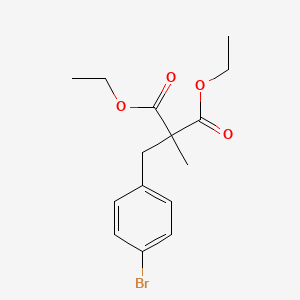
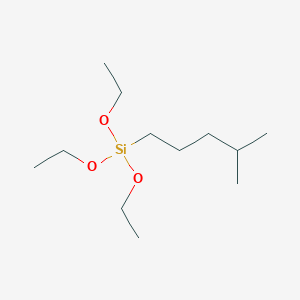
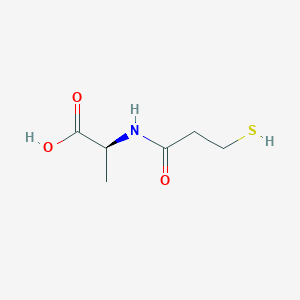
![2-[(1H-Benzimidazole-2-sulfinyl)methyl]aniline](/img/structure/B8655943.png)
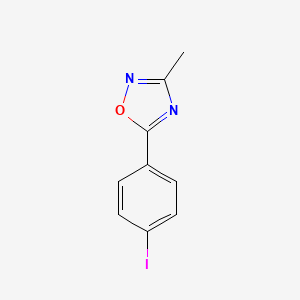
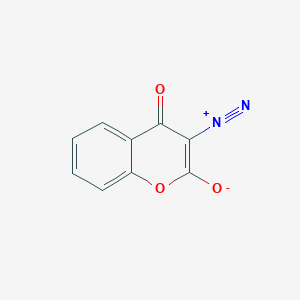
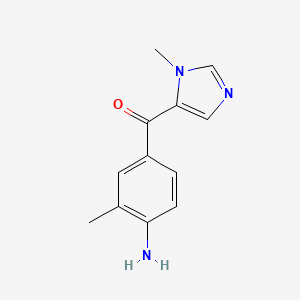
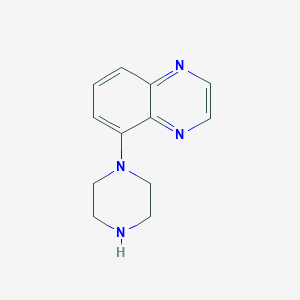
![Benzene, [[(methylthio)methyl]thio]-](/img/structure/B8655988.png)
